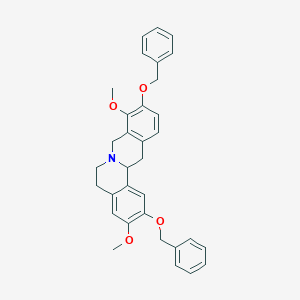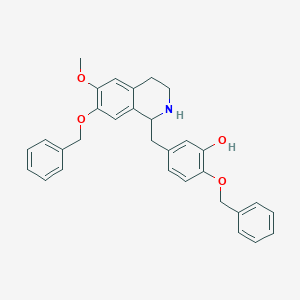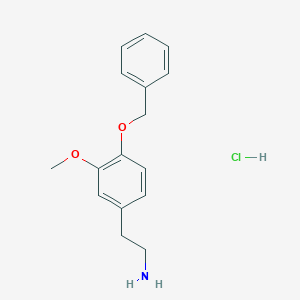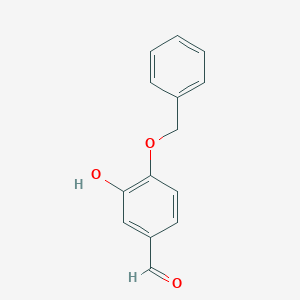![molecular formula C10H16O B024095 (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol CAS No. 6909-19-9](/img/structure/B24095.png)
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol” is a chemical compound with the molecular formula C10H16O . It is a member of the class of compounds known as bicyclic monoterpenoids .
Molecular Structure Analysis
The molecular structure of “(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol” consists of a bicyclic framework with a methanol functional group attached . The bicyclic system contains a seven-membered ring fused to a three-membered ring, both of which are fully saturated .Applications De Recherche Scientifique
Biotechnology: Biotransformation
2-Caren-10-ol is used in biotransformation processes, where it undergoes enzymatic reactions to form oxygenated products. This process is environmentally friendly and produces valuable chemicals for various applications .
Medicine: Antioxidant and Therapeutic Agent
In the medical field, 2-Caren-10-ol is explored for its antioxidant properties. It’s being studied for potential therapeutic effects, such as in aromatherapy, where it may contribute to relaxing and mood-uplifting effects .
Industrial Applications: Flavor and Fragrance
Industrially, 2-Caren-10-ol is utilized for its flavor and fragrance properties. It’s a component in essential oils and contributes to the distinct aroma profile of various products .
Environmental Science: Eco-Friendly Synthesis
2-Caren-10-ol is involved in eco-friendly synthesis methods. Its production through biotransformation is a sustainable approach, reducing the need for toxic organic reagents and solvents .
Food Industry: Food Additive
In the food industry, 2-Caren-10-ol is used as a food additive for its antioxidant and preservative qualities. It helps in improving the shelf stability of food products .
Agriculture: Pest Management
Research in agriculture has explored the use of 2-Caren-10-ol in pest management. Its presence in certain plant essential oils suggests it may have a role in protecting crops from pests .
Propriétés
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPOHWVZBGQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
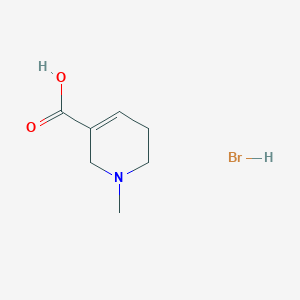
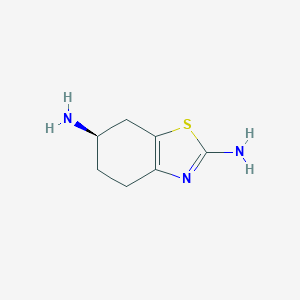
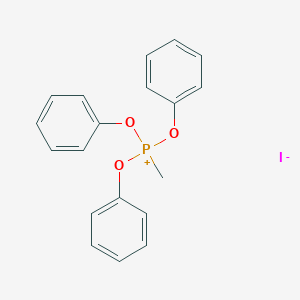
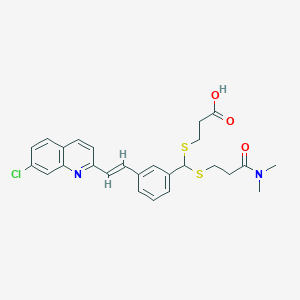
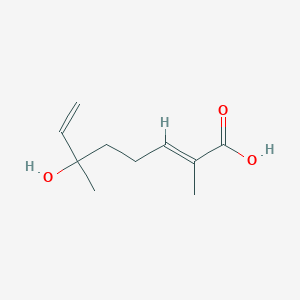
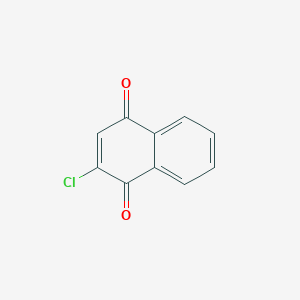
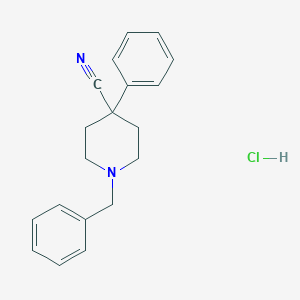
![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)
